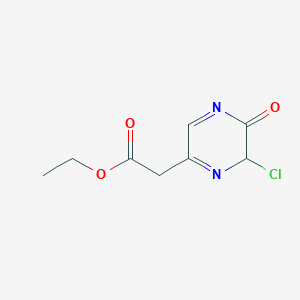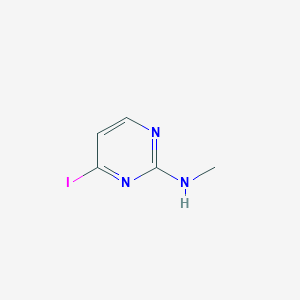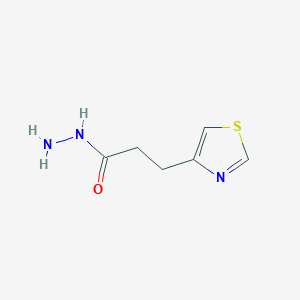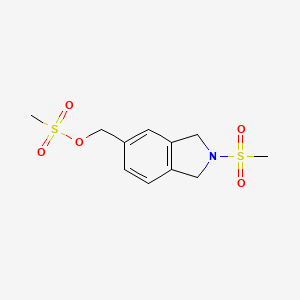![molecular formula C7H8O3 B12955748 (1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B12955748.png)
(1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R,4S,6S)-3,7-dioxatricyclo[43002,4]nonan-8-one is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). This reaction is often catalyzed by a Lewis acid such as aluminum chloride under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent production rates and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace a functional group on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its tricyclic structure makes it a suitable candidate for probing the active sites of various enzymes .
Medicine
In medicine, (1S,2R,4S,6S)-3,7-dioxatricyclo[430Its ability to undergo various chemical modifications allows for the design of novel therapeutic agents .
Industry
Industrially, this compound can be used in the production of polymers and other advanced materials. Its stability and reactivity make it a valuable component in the manufacturing of high-performance materials .
Wirkmechanismus
The mechanism of action of (1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s tricyclic structure allows it to fit into the active sites of these targets, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-amino-cyclohexanecarboxylic acid: This compound shares a similar cyclic structure but differs in its functional groups and reactivity.
Kennedy Compound: Although not chemically similar, this term is often used in different contexts and should not be confused with (1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one.
Uniqueness
The uniqueness of this compound lies in its tricyclic structure, which provides distinct reactivity and stability compared to other similar compounds. This makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C7H8O3 |
|---|---|
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
(1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one |
InChI |
InChI=1S/C7H8O3/c8-6-1-3-4(9-6)2-5-7(3)10-5/h3-5,7H,1-2H2/t3-,4-,5-,7+/m0/s1 |
InChI-Schlüssel |
MUIDESAARNCREM-DRMQKGJZSA-N |
Isomerische SMILES |
C1[C@H]2[C@H](CC(=O)O2)[C@@H]3[C@H]1O3 |
Kanonische SMILES |
C1C2C(CC(=O)O2)C3C1O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-7,8-Dimethoxy-3,3,11-trimethyl-1,5-dioxaspiro[5.5]undec-7-en-9-one](/img/structure/B12955675.png)






![2-Bromo-8-(4-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12955708.png)
![(E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate](/img/structure/B12955723.png)





